N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide
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Overview
Description
N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzamide group linked to a thiourea moiety, which includes a 2-chloro-4-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide typically involves the reaction of 2-chloro-4-methylaniline with benzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or acetone, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure cost-effectiveness and high yield.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Derivatives with different substituents replacing the chloro group.
Scientific Research Applications
N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity or receptor binding. The chloro and methyl groups contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide
- 4-chloro-N-(2-methylphenyl)-3-(4-morpholinylsulfonyl)benzamide
- 2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide
Uniqueness
N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. The presence of both chloro and methyl groups on the phenyl ring enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
CAS No. |
71233-09-5 |
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Molecular Formula |
C15H13ClN2OS |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C15H13ClN2OS/c1-10-7-8-13(12(16)9-10)17-15(20)18-14(19)11-5-3-2-4-6-11/h2-9H,1H3,(H2,17,18,19,20) |
InChI Key |
HMEDXTYPFBACPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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